6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (hereafter referred to as the "target compound") belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo-pyrimidine-dione core. Key structural features include:
- 4-position substitution: A p-tolyl group (methyl-substituted phenyl), which confers moderate electron-donating properties and lipophilicity.
Properties
IUPAC Name |
6-(2-methoxyethyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-3-5-11(6-4-10)14-13-12(17-16(21)18-14)9-19(15(13)20)7-8-22-2/h3-6,14H,7-9H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHDFPALCOOWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCOC)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural variations and properties of the target compound and analogs:
Key observations :
- The 2-methoxyethyl chain at the 6-position may improve aqueous solubility compared to bulkier substituents like benzyl or 4-methoxybenzyl .
Anti-Diabetic Activity
- Compound A (6-benzyl-4-(4-hydroxyphenyl) analog): Exhibited 81.99% α-glucosidase inhibition (IC₅₀ = 1.02 µg/mL) and a binding energy of -7.9 kcal/mol in molecular docking, comparable to the standard drug .
Neutrophil Elastase Inhibition
- Analogs with electron-withdrawing groups (e.g., 4-cyanophenyl, trifluoromethyl) at the 4-position show potent elastase inhibition .
- The target compound’s p-tolyl group (electron-donating) may reduce enzyme affinity compared to these analogs but could improve metabolic stability .
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